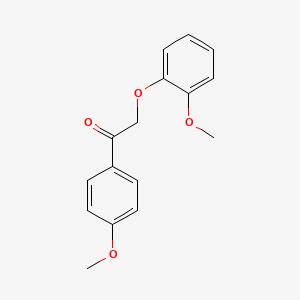

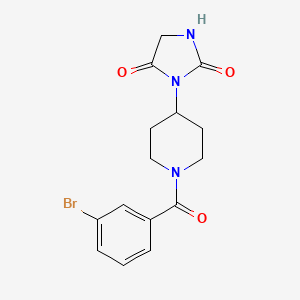

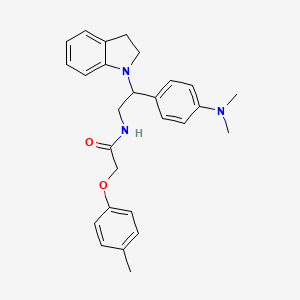

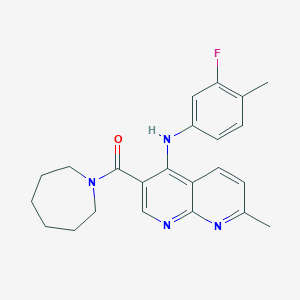

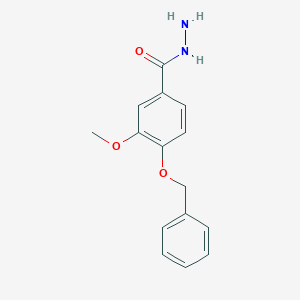

3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.

Applications De Recherche Scientifique

-

Antibacterial Applications

- Field : Pharmaceutical Chemistry

- Application Summary : Imidazolidine-2,4-dione derivatives have been used in the synthesis of new hybrid compounds with antibacterial activities .

- Methods of Application : The compounds were synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .

- Results : The synthesized compounds were active against both M. luteus and P. aeruginoasa bacteria .

-

Pharmaceutical Applications

- Field : Pharmaceutical Chemistry

- Application Summary : Hydantoins and their derivatives, which include imidazolidine-2,4-dione derivatives, have anticonvulsant, antiarrhythmic properties, and are also used against diabetes .

- Methods of Application : Synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives by reaction of amino acids with C-phenylglycine, phenyl isocyanate and phenyl isothiocyanate .

- Results : The synthesized compounds have shown significant biological activities as antifungal, antibacterial, and anti-inflammatory drugs, for the treatment of hypoglycemia, or as plant growth inhibitors .

-

Antifungal Applications

- Field : Pharmaceutical Chemistry

- Application Summary : Imidazolidine-2,4-dione derivatives have been used in the synthesis of new hybrid compounds with antifungal activities .

- Methods of Application : The compounds were synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .

- Results : The synthesized compounds were active against various types of fungi .

-

Anti-Inflammatory Applications

- Field : Pharmaceutical Chemistry

- Application Summary : Imidazolidine-2,4-dione derivatives have shown significant biological activities as anti-inflammatory drugs .

- Methods of Application : Synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives by reaction of amino acids with C-phenylglycine, phenyl isocyanate and phenyl isothiocyanate .

- Results : The synthesized compounds have shown significant anti-inflammatory properties .

-

Anticonvulsant and Antiarrhythmic Applications

- Field : Pharmaceutical Chemistry

- Application Summary : Hydantoins and their derivatives, which include imidazolidine-2,4-dione derivatives, have anticonvulsant and antiarrhythmic properties .

- Methods of Application : Synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives by reaction of amino acids with C-phenylglycine, phenyl isocyanate and phenyl isothiocyanate .

- Results : The synthesized compounds have shown significant anticonvulsant and antiarrhythmic properties .

-

Antidiabetic Applications

- Field : Pharmaceutical Chemistry

- Application Summary : Hydantoins and their derivatives, which include imidazolidine-2,4-dione derivatives, are also used against diabetes .

- Methods of Application : Synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives by reaction of amino acids with C-phenylglycine, phenyl isocyanate and phenyl isothiocyanate .

- Results : The synthesized compounds have shown significant antidiabetic properties .

Propriétés

IUPAC Name |

3-[1-(3-bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O3/c16-11-3-1-2-10(8-11)14(21)18-6-4-12(5-7-18)19-13(20)9-17-15(19)22/h1-3,8,12H,4-7,9H2,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBSIVVYPLWTFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)

![6-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B2403831.png)